

3-Hydroxybenzoyl chloride CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Hydroxybenzoyl chloride

Cat. No.: B1355054

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An In-depth Technical Guide to 3-Hydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoyl chloride, a reactive acyl chloride, serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its chemical structure, featuring both a hydroxyl group and a highly reactive acyl chloride on a benzene ring, allows for diverse chemical modifications, making it a versatile building block for medicinal chemists and researchers. This technical guide provides a comprehensive overview of **3-Hydroxybenzoyl chloride**, including its chemical properties, synthesis, reactivity, and applications in drug discovery.

Core Chemical Properties

CAS Number: 40812-76-8^[1] Molecular Formula: C₇H₅ClO₂^[1]

The presence of the electron-withdrawing acyl chloride group and the electron-donating hydroxyl group on the aromatic ring influences its reactivity and physicochemical properties.

| Property | Value | Reference |
|------------------|---|---------------------------------|
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like ethers, and chlorinated hydrocarbons. Reacts with protic solvents like water and alcohols. | Inferred from related compounds |

Synthesis of 3-Hydroxybenzoyl Chloride

The primary method for the synthesis of **3-Hydroxybenzoyl chloride** involves the chlorination of 3-hydroxybenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride. The hydroxyl group can be protected prior to chlorination to prevent unwanted side reactions, followed by a deprotection step.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

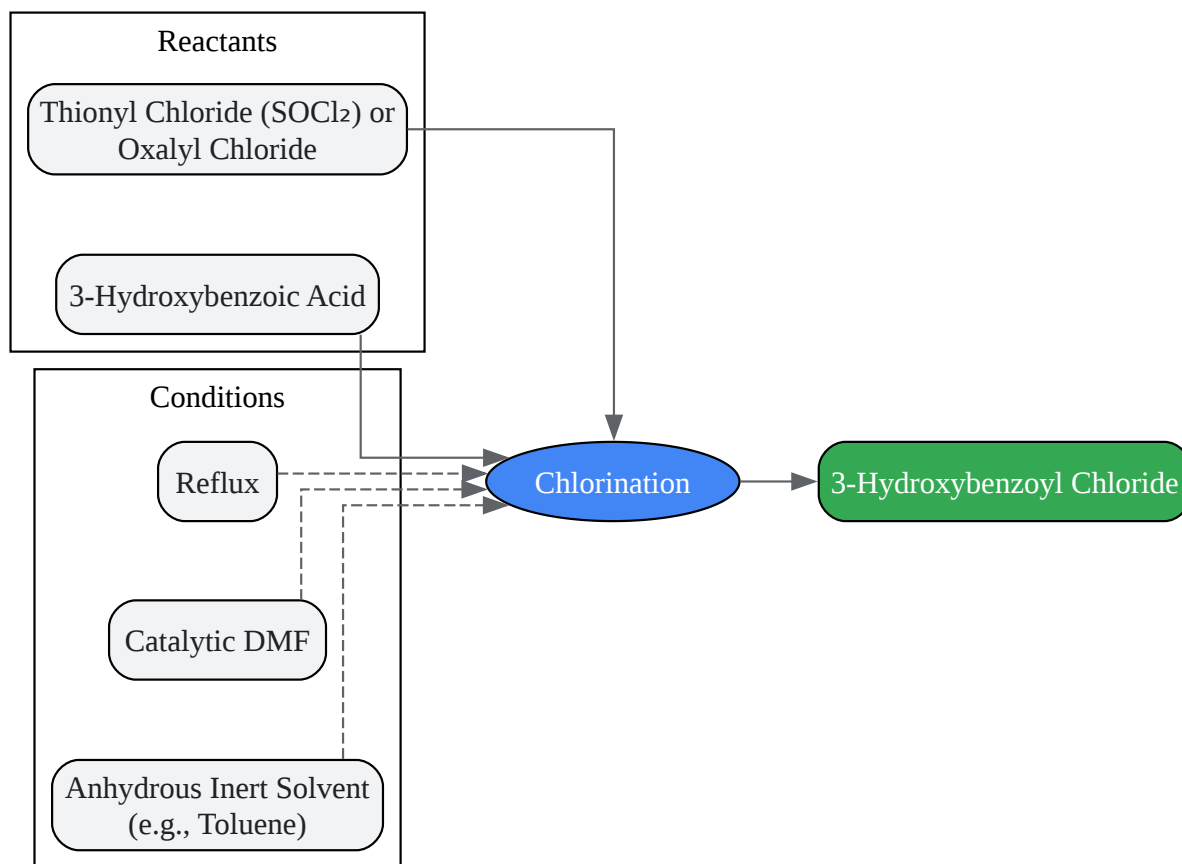
This protocol is based on analogous preparations of similar hydroxybenzoyl chlorides.[2]

Materials:

- 3-Hydroxybenzoic acid
- Thionyl chloride (SOCl_2) or oxalyl chloride
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous inert solvent (e.g., toluene, dichloromethane)
- Anhydrous workup solvents (e.g., hexane)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 3-hydroxybenzoic acid in an excess of the anhydrous inert solvent.
- Add a catalytic amount of anhydrous DMF to the suspension.
- Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred suspension at room temperature. An exothermic reaction may occur, which can be controlled with an ice bath.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude **3-Hydroxybenzoyl chloride** can be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent system (e.g., dichloromethane/hexane).



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Caption: Synthesis of **3-Hydroxybenzoyl chloride** from 3-hydroxybenzoic acid.

Reactivity and Chemical Transformations

The acyl chloride functional group of **3-Hydroxybenzoyl chloride** is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

- Esterification: Reacts with alcohols to form the corresponding esters.
- Amidation: Reacts with primary and secondary amines to form amides.

- Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
- Reaction with Hydrazines: Reacts with hydrazine to form 3-hydroxybenzoylhydrazide, a key precursor for the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles.

The hydroxyl group can also participate in reactions, and its reactivity can be modulated by the reaction conditions. For certain transformations, protection of the hydroxyl group may be necessary to achieve the desired selectivity.

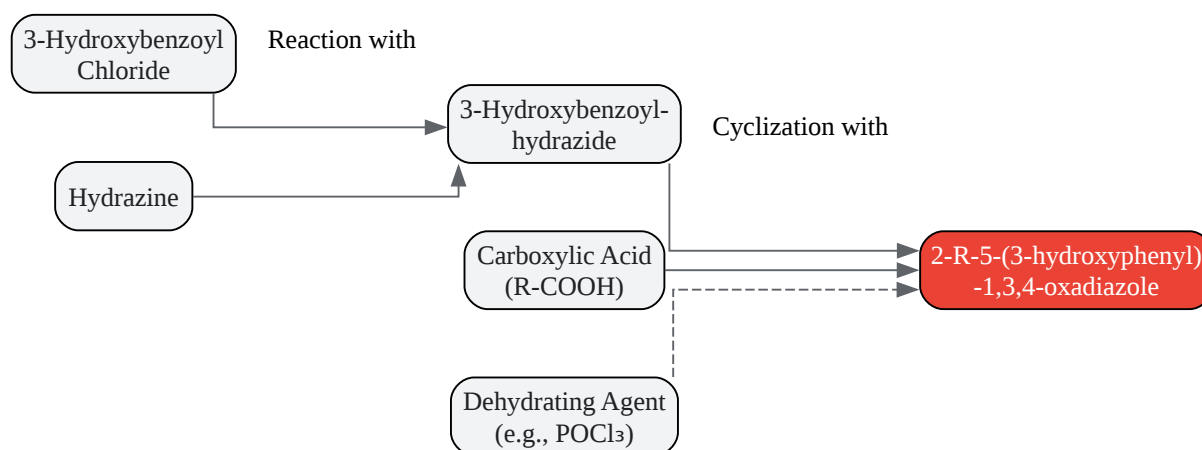
Applications in Drug Discovery and Development

Hydroxybenzoyl moieties are present in a wide range of biologically active molecules. **3-Hydroxybenzoyl chloride** serves as a valuable starting material for the synthesis of various pharmaceutical ingredients and research compounds.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [3][4][5][6] **3-Hydroxybenzoyl chloride** is a key precursor in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

The general synthetic route involves the initial reaction of **3-Hydroxybenzoyl chloride** with hydrazine to form 3-hydroxybenzoylhydrazide. This intermediate is then cyclized with various reagents, such as carboxylic acids or their derivatives, in the presence of a dehydrating agent like phosphorus oxychloride (POCl_3), to yield the desired 1,3,4-oxadiazole.[4]



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Caption: General synthesis of 1,3,4-oxadiazoles from **3-Hydroxybenzoyl chloride**.

Precursor for Bioactive Molecules

The 3-hydroxybenzoyl scaffold is a feature in various molecules with demonstrated biological activity. For instance, derivatives of hydroxybenzoic acids have been investigated for their antioxidant, anticancer, and anti-inflammatory properties.[7] By providing a reactive handle for chemical elaboration, **3-Hydroxybenzoyl chloride** facilitates the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

As an acyl chloride, **3-Hydroxybenzoyl chloride** is expected to be a corrosive and moisture-sensitive compound. The following safety precautions are based on the known hazards of similar chemicals like 3-chlorobenzoyl chloride and benzoyl chloride.[8]

| Hazard | Precaution |
|----------------------|--|
| Corrosivity | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Moisture Sensitivity | Reacts with water and moisture to produce hydrochloric acid. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and store in a tightly sealed container in a cool, dry place. |
| Inhalation Toxicity | May cause respiratory irritation. Use in a well-ventilated area or a chemical fume hood. |
| Reactivity | Reacts exothermically with water, alcohols, and amines. Avoid contact with incompatible materials. |

First Aid Measures:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for **3-Hydroxybenzoyl chloride** before handling.

Conclusion

3-Hydroxybenzoyl chloride is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its dual functionality allows for the construction of complex molecules with a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

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